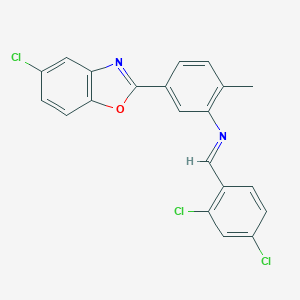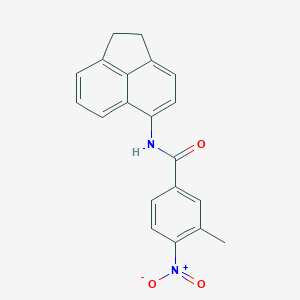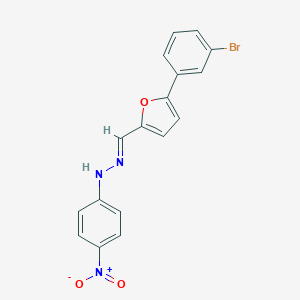![molecular formula C17H11Cl2N3O B400571 N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide](/img/structure/B400571.png)
N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a quinoline ring and a dichlorobenzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide typically involves the condensation reaction between 2-quinolinecarbohydrazide and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of quinolinecarboxylic acids or quinoline N-oxides.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. In the context of its anticancer activity, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
- N’-(2,3-dichlorobenzylidene)-2-furohydrazide
- N’-(2,3-dichlorobenzylidene)-2-pyrazinecarbohydrazide
- N’-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide
Uniqueness
N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with biological targets and contributes to its diverse range of applications in scientific research.
特性
分子式 |
C17H11Cl2N3O |
|---|---|
分子量 |
344.2g/mol |
IUPAC名 |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O/c18-13-6-3-5-12(16(13)19)10-20-22-17(23)15-9-8-11-4-1-2-7-14(11)21-15/h1-10H,(H,22,23)/b20-10+ |
InChIキー |
LHOVIZDNDLKXDP-KEBDBYFISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B400490.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B400491.png)

![Benzaldehyde {4-[(4-methylphenyl)amino]-6-[4-(phenylmethyl)piperidin-1-yl]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B400498.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B400499.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400502.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400505.png)

![4-Methoxybenzaldehyde [4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400509.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400510.png)
![5-{3-Nitrophenyl}-2-furaldehyde [4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400511.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B400513.png)
